An In-depth Technical Guide to the Chemical Properties and Applications of Suberic Acid-d4
An In-depth Technical Guide to the Chemical Properties and Applications of Suberic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of suberic acid-d4, a deuterated form of suberic acid. It details its primary application as an internal standard in quantitative mass spectrometry and its relevance in the study of fatty acid metabolism. This document includes key physical and chemical data, a detailed experimental protocol for its use, and visualizations of metabolic pathways and experimental workflows.
Core Chemical Properties
Suberic acid-d4, also known as octanedioic acid-d4, is a stable isotope-labeled version of suberic acid. The deuterium labeling makes it an ideal internal standard for analytical applications, particularly in mass spectrometry, as it is chemically identical to the endogenous compound but distinguishable by its mass.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for suberic acid-d4 and its non-deuterated counterpart, suberic acid.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | Octanedioic-2,2,7,7-d4 acid | [2] |
| Synonyms | Suberic acid-d4, Octanedioic acid-d4 | [3] |
| Chemical Formula | C₈H₁₀D₄O₄ | [2] |
| Molecular Weight | 178.22 g/mol | [2] |
| CAS Number | 19031-57-3 | [2] |
| Appearance | White to light yellow solid | [3] |
| Purity | Typically ≥98% | [4] |
Table 2: Physical Properties
| Property | Value | Notes | Reference(s) |
| Melting Point | 140-144 °C | Data for non-deuterated suberic acid. The melting point of the deuterated form is expected to be very similar. | [4][5] |
| Boiling Point | 230 °C at 15 mmHg | Data for non-deuterated suberic acid. | [5] |
| Solubility | |||
| Water | 2.46 g/L | Data for non-deuterated suberic acid. | |
| DMSO | 55 mg/mL | Data for non-deuterated suberic acid. | |
| Ethanol | Soluble | Data for non-deuterated suberic acid. | |
| Ether | Slightly soluble | Data for non-deuterated suberic acid. | |
| Chloroform | Almost insoluble | Data for non-deuterated suberic acid. |
Metabolic Significance: The Omega-Oxidation Pathway
Suberic acid is a dicarboxylic acid that is formed as a product of the omega-oxidation of medium-chain fatty acids. This is typically a minor metabolic pathway, but it becomes more significant when the primary pathway, beta-oxidation, is impaired.[6] In certain genetic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, there is an accumulation of medium-chain fatty acids, which are then shunted to the omega-oxidation pathway. This leads to an increased production and urinary excretion of dicarboxylic acids, including suberic acid.[7][8][9] Therefore, the quantification of suberic acid in biological fluids is a key diagnostic marker for these disorders.
Experimental Protocols: Quantification of Suberic Acid in Urine
The primary application of suberic acid-d4 is as an internal standard for the accurate quantification of suberic acid in biological samples, such as urine or plasma, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[10]
Detailed Methodology for GC-MS Analysis of Urinary Suberic Acid
This protocol describes the analysis of suberic acid in urine using suberic acid-d4 as an internal standard, followed by extraction, derivatization, and GC-MS analysis.
1. Sample Preparation and Internal Standard Spiking:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 3000 x g for 5 minutes to pellet any precipitate.
-
To 1 mL of the urine supernatant in a glass tube, add a known amount of suberic acid-d4 solution (e.g., 10 µL of a 1 mg/mL solution in methanol).
-
Vortex the sample for 30 seconds.
2. Extraction:
-
Acidify the sample to a pH of approximately 1-2 by adding 100 µL of 6M HCl.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the tube tightly and heat at 70°C for 1 hour to convert the carboxylic acid groups to their volatile trimethylsilyl (TMS) esters.[11][12]
-
Cool the sample to room temperature before GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for TMS derivatives):
-
Suberic Acid: m/z specific to the TMS derivative (quantifier and qualifier ions).
-
Suberic Acid-d4: m/z corresponding to the deuterated TMS derivative (quantifier and qualifier ions).
-
5. Quantification:
-
Generate a calibration curve by preparing standards containing known concentrations of suberic acid and a fixed concentration of suberic acid-d4.
-
Process the standards in the same manner as the urine samples.
-
Calculate the ratio of the peak area of the suberic acid quantifier ion to the peak area of the suberic acid-d4 quantifier ion.
-
Plot this ratio against the concentration of suberic acid to create a linear regression curve.
-
Determine the concentration of suberic acid in the unknown urine samples by applying their peak area ratios to the calibration curve.
Conclusion
Suberic acid-d4 is an indispensable tool for researchers and clinicians studying fatty acid metabolism and diagnosing related inborn errors of metabolism. Its chemical and physical properties are nearly identical to its non-deuterated analog, making it the gold standard for use as an internal standard in quantitative mass spectrometry. The detailed protocol provided in this guide offers a robust method for the accurate and precise measurement of suberic acid in biological matrices, facilitating reliable diagnostic and research outcomes.
References
- 1. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 2. Suberic Acid-d4 | CAS 19031-57-3 | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Suberic acid - Wikipedia [en.wikipedia.org]
- 6. Omega oxidation - Wikipedia [en.wikipedia.org]
- 7. Suberic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 9. Human Metabolome Database: Showing metabocard for Suberic acid (HMDB0000893) [hmdb.ca]
- 10. scispace.com [scispace.com]
- 11. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
